molecular formula C24H28FN5O B2988418 N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034486-24-1

N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2988418
CAS No.: 2034486-24-1
M. Wt: 421.52
InChI Key: PFSLCTWNBZOCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a structurally complex pyrazole derivative. Its core structure features a pyrazole ring substituted with a 4-fluorophenyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further modified with a cyclopentyl group and a (1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl substituent. This compound’s design integrates sterically demanding groups (cyclopentyl, tetrahydrocyclopenta[c]pyrazole) and a fluorinated aromatic ring, which may enhance target binding selectivity or metabolic stability compared to simpler pyrazole derivatives .

Properties

IUPAC Name

N-cyclopentyl-5-(4-fluorophenyl)-2-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O/c1-28-22-9-5-8-19(22)21(27-28)15-30(18-6-3-4-7-18)24(31)23-14-20(26-29(23)2)16-10-12-17(25)13-11-16/h10-14,18H,3-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSLCTWNBZOCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N cyclopentyl 3 4 fluorophenyl 1 methyl N 1 methyl 1 4 5 6 tetrahydrocyclopenta c pyrazol 3 yl methyl 1H pyrazole 5 carboxamide\text{N cyclopentyl 3 4 fluorophenyl 1 methyl N 1 methyl 1 4 5 6 tetrahydrocyclopenta c pyrazol 3 yl methyl 1H pyrazole 5 carboxamide}

This compound features multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring is particularly significant in medicinal chemistry due to its versatility and ability to interact with various biological targets.

1. Anti-inflammatory Properties

Studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects. Research suggests that these compounds can modulate the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, a related pyrazole derivative was shown to inhibit cyclooxygenase (COX) activity, thereby reducing prostaglandin synthesis and inflammation .

2. Analgesic Effects

The analgesic potential of this compound class has been explored in several studies. The mechanism often involves the modulation of pain pathways through opioid receptor interactions or the inhibition of inflammatory mediators. In animal models, similar compounds have demonstrated significant pain relief comparable to standard analgesics .

3. Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that such compounds can interfere with cell cycle progression and promote programmed cell death in various cancer cell lines .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving rodent models of arthritis, a pyrazole derivative exhibited a marked reduction in joint swelling and pain scores compared to the control group. The study highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels .

Case Study 2: Analgesic Efficacy

A double-blind trial assessed the analgesic efficacy of a related compound in postoperative patients. Results indicated a significant reduction in pain scores within 24 hours post-administration compared to placebo .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of opioid receptors
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

N-cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide ()

  • Structural Features : Shares the 3-(4-fluorophenyl)pyrazole-5-carboxamide core but lacks the 1-methyl group and the (1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl substituent.

5,3-AB-CHMFUPPYCA ()

  • Structural Features : Contains a cyclohexylmethyl group and a 4-fluorophenyl-pyrazole carboxamide.
  • Key Differences : The cyclohexylmethyl group may confer different lipophilicity and metabolic stability compared to the cyclopentyl and cyclopenta[c]pyrazole groups in the target compound.

Pyrazoline and Dihydropyrazole Derivatives

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()

  • Structural Features : A dihydropyrazoline with a carbaldehyde substituent.
  • Functional Impact : The reduced pyrazole ring (dihydropyrazole) and aldehyde group may increase reactivity but reduce stability compared to the fully aromatic pyrazole core in the target compound.

Pyrazole Derivatives with Heterocyclic Additions

Compounds in

  • Structural Features : Include cyclohexyl and dimethoxyphenyl substituents.
  • Biological Relevance : These compounds were evaluated for calcium mobilization and receptor binding (e.g., NTS1/NTS2), suggesting that the target compound’s cyclopenta[c]pyrazole group could similarly influence receptor interactions.

Pyrazole-Isoxazole Hybrids ()

  • Structural Features : Pyrazole rings replaced with isoxazoles or triazoles.
  • However, the cyclopenta[c]pyrazole substituent could confer unique conformational rigidity.

Comparative Analysis Table

Compound Name / ID Structural Features Potential Biological Activity References
Target Compound 1-Methylpyrazole, cyclopentyl, tetrahydrocyclopenta[c]pyrazole, 4-fluorophenyl Kinase inhibition, receptor modulation
N-cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide Simpler carboxamide, no methyl or cyclopenta[c]pyrazole Unknown (structural analog)
5,3-AB-CHMFUPPYCA Cyclohexylmethyl, 4-fluorophenyl pyrazole carboxamide Unreported (structural similarity)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole, carbaldehyde Structural model
Pyrazole-Isoxazole Hybrids Isoxazole or triazole core replacing pyrazole Retains activity (e.g., kinase inhibition)

Research Findings and Implications

Structural Complexity and Binding Affinity : The target compound’s cyclopenta[c]pyrazole group introduces conformational rigidity, which may enhance binding to hydrophobic pockets in kinase or receptor targets compared to flexible dihydropyrazolines .

Fluorophenyl Substituent : The 4-fluorophenyl group is a common pharmacophore in bioactive pyrazoles, contributing to π-π stacking interactions and metabolic stability .

Carboxamide Functionality : This group is critical for hydrogen bonding with biological targets, as seen in receptor-binding studies of related compounds .

Comparative Pharmacokinetics : Bulkier substituents (e.g., cyclopenta[c]pyrazole) may reduce solubility but improve blood-brain barrier penetration compared to simpler derivatives like 5,3-AB-CHMFUPPYCA .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes, including cyclocondensation, alkylation, and coupling reactions. For example, analogous compounds are synthesized via 1,5-diarylpyrazole core templates, starting from precursors like substituted phenylpentanol or ethyl acetoacetate derivatives . Key steps include:

Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and diketones.

Functionalization : Introducing fluorophenyl and cyclopentyl groups via nucleophilic substitution or Suzuki-Miyaura coupling.

Carboxamide Formation : Coupling with appropriate amines using EDCI/HOBt or carbodiimide-based reagents.

  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side products, as seen in controlled copolymerization studies .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving stereochemistry and validating substituent positions. For pyrazole derivatives, crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) typically yields R-factors < 0.06, confirming structural accuracy . Key parameters include:

  • Torsion angles : To verify spatial arrangement of the cyclopentyl and fluorophenyl groups.
  • Hydrogen bonding : Analysis of intermolecular interactions (e.g., N–H⋯S or C–H⋯O) to predict packing behavior .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent environments. For example:
  • Fluorophenyl protons appear as doublets (J = 8–9 Hz) in the aromatic region (δ 7.2–7.8 ppm).
  • Cyclopentyl methylene protons resonate as multiplets (δ 1.5–2.5 ppm) .
  • FT-IR : Carboxamide C=O stretches occur at ~1650–1680 cm⁻¹, while N–H bending appears at ~1540 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ with < 5 ppm error).

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina or Schrödinger Suite) assess binding affinity to target proteins (e.g., carbonic anhydrase or mGluR5). Key steps:

Protein Preparation : Retrieve crystal structures from PDB (e.g., 4XYZ for carbonic anhydrase).

Ligand Optimization : Geometry optimization using DFT (B3LYP/6-31G* basis set).

Docking Parameters : Grid boxes centered on active sites (e.g., Zn²+ coordination sites for carbonic anhydrase inhibitors) .

  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Q. What strategies resolve contradictions in SAR studies for pyrazole-carboxamide derivatives?

  • Methodological Answer : Discrepancies in activity data often arise from substituent electronic effects or conformational flexibility. Approaches include:

  • Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups on the fluorophenyl ring.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron distribution and reactivity .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity trends .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Methodological Answer : Continuous-flow systems enhance reproducibility and safety for hazardous steps (e.g., diazomethane generation). Design considerations:

  • Reactor Design : Tubular reactors with T-mixers for rapid mixing.
  • Residence Time : Optimized via DoE (Design of Experiments) to maximize yield (e.g., 30–60 seconds for Swern oxidations) .
  • In-line Analytics : UV-Vis or IR probes monitor reaction progress in real time.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.